Desglucoruscin

Catalog No.
S3332680
CAS No.
39491-37-7
M.F
C38H58O12
M. Wt
706.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desglucoruscin

CAS Number

39491-37-7

Product Name

Desglucoruscin

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C38H58O12

Molecular Weight

706.9 g/mol

InChI

InChI=1S/C38H58O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,18-19,21-35,39-44H,1,7-16H2,2-5H3/t18-,19-,21+,22+,23-,24-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+/m0/s1

InChI Key

URTQATADKAKTAX-RFJPXPNDSA-N

SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@]18CCC(=C)CO8

Description

Natural product derived from plant source.
CID 10462472 is a natural product found in Dracaena angustifolia, Dracaena fragrans, and other organisms with data available.
  • Natural Product Chemistry: Compounds with this level of structural complexity can be found in nature, particularly from plants and microorganisms. Research in this field focuses on isolating, identifying, and characterizing these natural products [].
  • Drug Discovery: Many natural products serve as inspiration for the development of new pharmaceuticals []. Researchers may modify the structure of naturally occurring molecules to improve their potency or other desirable qualities.
  • Material Science: Complicated organic molecules can be used to design new materials with specific properties []. For instance, some researchers explore using similar molecules to create novel materials for catalysis or molecular recognition.

Desglucoruscin is a steroidal saponin derived from the plant genus Ruscus, specifically Ruscus aculeatus. It is characterized by its unique structure, which includes a spirostane backbone and various sugar moieties. The aglycone component of desglucoruscin is neoruscogenin, which is a significant feature that differentiates it from other saponins. The compound exhibits a complex arrangement of hydroxyl groups and glycosidic linkages, contributing to its biological properties and potential applications in pharmacology and biotechnology .

Typical of steroidal saponins:

  • Hydrolysis: This reaction can occur under acidic or enzymatic conditions, breaking down the glycosidic bonds to release the aglycone (neoruscogenin) and sugar components.
  • Nucleophilic Substitution: The presence of hydroxyl groups allows for nucleophilic attacks, leading to the formation of various derivatives.
  • Oxidation and Reduction: Functional groups within desglucoruscin can be oxidized or reduced, altering its biological activity and solubility .

Desglucoruscin exhibits a range of biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential as a protective agent against oxidative stress.
  • Anti-inflammatory Effects: Research indicates that desglucoruscin may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: Studies have demonstrated that desglucoruscin possesses antimicrobial properties against various pathogens, suggesting its use in developing natural preservatives or therapeutic agents .

The synthesis of desglucoruscin can be achieved through several methods:

  • Extraction from Plant Sources: The most common method involves extracting desglucoruscin from Ruscus aculeatus using solvents like ethanol or methanol. This process typically requires purification steps such as chromatography.
  • Enzymatic Synthesis: Recent advancements have introduced enzymatic methods for synthesizing desglucoruscin from precursor compounds. Enzymes such as α-l-rhamnosidase facilitate the selective removal of sugar units, enhancing yield and specificity .
  • Chemical Synthesis: Total synthesis routes have been explored but are often complex due to the intricate structure of steroidal saponins. These methods may involve multiple steps of functional group modifications and coupling reactions .

Desglucoruscin has several applications across various fields:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing new drugs targeting chronic diseases.
  • Cosmetics: Due to its skin-protective effects, desglucoruscin is explored in cosmetic formulations aimed at anti-aging and skin health.
  • Food Industry: Its antimicrobial properties are being investigated for use as a natural preservative in food products

    Desglucoruscin shares structural similarities with several other steroidal saponins. Here are some notable compounds for comparison:

    Compound NameAglyconeKey Features
    RuscogeninRuscogeninCommon aglycone in Ruscus saponins
    DesglucosideNeoruscogeninLacks glucose unit; similar activity
    DesglucodesrhamnoruscinNeoruscogeninContains rhamnose; distinct properties
    RuscosideRuscogeninDifferent sugar composition

    Uniqueness of Desglucoruscin

    Desglucoruscin is unique due to its specific combination of sugars and the presence of neoruscogenin as an aglycone. This combination contributes to its distinctive biological activities compared to similar compounds, particularly in terms of antioxidant capacity and anti-inflammatory effects. Its selective enzymatic synthesis also sets it apart from other steroidal saponins that may rely on more conventional extraction methods .

Desglucoruscin, chemically designated as a spirostanol saponin, was first isolated in 1971 from the rhizomes of Ruscus aculeatus (butcher’s broom) during systematic investigations into the steroidal saponin content of Mediterranean medicinal plants. Early phytochemical studies focused on methanol extracts of fresh underground plant parts, which were partitioned between water and n-butanol to concentrate saponin-rich fractions. Initial structural characterization revealed Desglucoruscin as a derivative of neoruscogenin, a (25R)-spirost-5,25(27)-dien-1β,3β-diol aglycone, distinguished by a single β-D-glucose residue at the C-1 position. This discovery positioned Desglucoruscin among the first spirostanol saponins identified in the Ruscus genus, alongside ruscin and desglucodesrhamnoruscin.

Early hydrolysis experiments using acid and enzymatic methods demonstrated that Desglucoruscin originated from furostanol precursors through enzymatic cleavage of a glucose moiety at C-26. Comparative analyses with diosgenin, a structurally related spirostanol sapogenin, highlighted the unique β-hydroxy group at C-1 in Desglucoruscin’s aglycone, which became a focal point for structure-activity relationship studies.

Evolution of Structural Elucidation Techniques

The structural characterization of Desglucoruscin advanced significantly with the adoption of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Initial studies in the 1970s relied on one-dimensional (1H, 13C) NMR and total correlation spectroscopy (TOCSY) to assign aglycone and glycosidic proton signals. By the 1990s, two-dimensional NMR techniques—including double-quantum filtered correlation spectroscopy (DQF-COSY), heteronuclear single-quantum coherence (HSQC), and heteronuclear multiple-bond correlation (HMBC)—enabled precise mapping of spin systems and interatomic connectivity.

Key advancements included:

  • Stereochemical resolution: Nuclear Overhauser effect spectroscopy (NOESY) and rotating-frame Overhauser effect spectroscopy (ROESY) confirmed the β-configuration of the C-1 hydroxyl group and the equatorial orientation of the C-3 oxygen.
  • Glycosidic linkage determination: HMBC correlations between anomeric protons (δ 4.30–4.90 ppm) and aglycone carbons resolved the α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl substituent at C-1.

Mass spectrometric techniques, particularly electrospray ionization mass spectrometry (ESIMS) and high-resolution mass spectrometry (HRMS), provided molecular formula confirmation (C39H60O12) and fragmentation patterns indicative of sequential sugar loss. Acid hydrolysis coupled with gas chromatography–mass spectrometry (GC-MS) identified glucose as the sole monosaccharide unit, distinguishing Desglucoruscin from polyglycosylated congeners.

Paradigm Shifts in Bioactivity Research

Early pharmacological studies (1970s–1980s) emphasized Desglucoruscin’s role as a secondary metabolite with anti-inflammatory and vasoconstrictive properties. Rat paw edema assays revealed moderate inhibition of carrageenan-induced inflammation, though less potent than its aglycone neoruscogenin. The 1990s marked a shift toward molecular mechanisms, with studies demonstrating Desglucoruscin’s ability to:

  • Reduce thrombin-induced hyperpermeability in human microvascular endothelial cells (HMEC-1) by 28.2% at 50 μM.
  • Inhibit intercellular adhesion molecule-1 (ICAM-1) overexpression in ECV304 cells at mRNA and protein levels.

Comparative studies with structurally related saponins (e.g., ruscin, desglucodesrhamnoruscin) revealed that bioactivity inversely correlated with glycosylation complexity. This insight spurred interest in enzymatic hydrolysis strategies to optimize Desglucoruscin yields from crude Ruscus extracts.

Desglucoruscin, also known as ruscoponticoside C, represents a significant steroidal saponin compound with molecular formula C38H58O12 and molecular weight of 706.9 g/mol [1] [7]. This spirostanol glycoside is predominantly found within the genus Ruscus, which belongs to the Asparagaceae family and comprises approximately seven species distributed throughout Europe to Iran [11] [13].

The compound exhibits varying degrees of occurrence across different Ruscus species, with Ruscus aculeatus serving as the primary source and most extensively studied species [4] [12]. Ruscus aculeatus, commonly known as butcher's broom, demonstrates the highest concentrations of desglucoruscin among all Ruscus species [8] [9]. The compound was first characterized in 1971 from Ruscus aculeatus alongside other major saponins including ruscin and desglucodesrhamnoruscin [4] [12].

Ruscus hypoglossum and Ruscus colchicus also contain desglucoruscin, though in moderate concentrations compared to Ruscus aculeatus [12] [16]. The saponin profile of Ruscus colchicus shows that furostanol glycosides are the main constituents, unlike other Ruscus species where spirostanol derivatives generally predominate [16]. Ruscus ponticus, found in Crimea and Caucasus regions, contains desglucoruscin within its underground parts and has been utilized for ruscoponin preparation [15] [17].

Ruscus hypophyllum, distributed throughout the western Mediterranean region, shows lower concentrations of desglucoruscin compared to other species [17] [22]. The taxonomic distribution pattern indicates that desglucoruscin biosynthesis capability is conserved across the Ruscus genus, though with significant quantitative variations between species [11] [13].

Tissue-Specific Accumulation Patterns

Desglucoruscin demonstrates distinct tissue-specific accumulation patterns within Ruscus plants, with the underground parts serving as the primary storage location [8] [9]. Research on Ruscus aculeatus reveals that rhizomes and roots contain the highest concentrations of this compound, with measured values ranging from 0.1 to 1.66 mg/g dry weight in rhizomes [8] [9].

Tissue TypeDesglucoruscin Content (mg/g DW)Study TypeNotable Features
Rhizomes0.1-1.66Field collectedHighest accumulation in clone A2 [8]
Roots0.1-0.8Field collectedMost variable production range [9]
Aerial Shoots0.8-1.12Tissue cultureHighest in clone B2 [8]
Underground Parts (General)0.5-2.0Wild populationsMain storage location [12]
Callus Cultures0.3-0.9In vitro cultureLower than field plants [18]

The tissue culture studies of Ruscus aculeatus demonstrate that desglucoruscin production occurs in both shoots and underground parts, with considerable amounts measured in tissue cultures for the first time [8]. Desglucoruscin reached its highest value in rhizomes and roots of clone A2 at 1.66 mg/g dry weight, while shoots of clone B2 contained 1.12 mg/g dry weight [8].

The accumulation pattern shows significant variation in root tissues, with desglucoruscin production ranging from 0.1 to 0.8 mg/g dry weight, representing the most variable production among all measured tissues [9]. This variability suggests that desglucoruscin biosynthesis in roots is highly responsive to genetic and environmental factors [9] [10].

Callus cultures derived from Ruscus aculeatus rhizomes show limited capacity for desglucoruscin biosynthesis in undifferentiated tissues [18]. However, when calli develop organogenesis, particularly aerial shoots and roots, the saponin production increases significantly [18]. Plantlets regenerated from aerial shoots of Ruscus calli show saponin patterns similar to callus cultures, but with significantly greater levels in both aerial parts and roots [18].

Environmental Modulators of Biosynthesis

Environmental factors play crucial roles in modulating desglucoruscin biosynthesis within Ruscus species, with multiple abiotic conditions influencing both the quantity and quality of saponin production [26] [28]. Temperature represents a primary environmental modulator, with optimal biosynthesis occurring at temperatures between 20-25°C [23] [24].

Environmental FactorEffect on BiosynthesisMechanism
TemperatureOptimal 20-25°C [23]Enzyme activity optimization
Light ConditionsShade to semi-shade preferred [25]Photosynthetic regulation
Soil MoistureModerate moisture [26]Metabolic pathway efficiency
Nutrient AvailabilityRich organic matter [24]Precursor availability
Seasonal VariationVariable seasonal patterns [9]Growth cycle dependent
Drought StressMay increase production [20]Stress response activation

Light conditions significantly influence desglucoruscin biosynthesis, with Ruscus aculeatus preferring shady to semi-shady conditions for optimal growth and secondary metabolite production [25]. Direct sunlight can damage the plant and reduce saponin biosynthesis efficiency [25]. In vitro culture studies demonstrate that light incubation stimulates direct and indirect organogenesis, while dark incubation leads to callus formation [24].

Soil moisture and nutrient availability directly affect the biosynthetic capacity for desglucoruscin production [26] [28]. Moderate moisture levels support optimal metabolic pathway efficiency, while rich organic matter provides necessary precursors for steroidal saponin biosynthesis [26]. The underground rhizomatous nature of Ruscus species enables efficient nutrient absorption through extensive root systems [25].

Seasonal variation creates dynamic changes in desglucoruscin content, with production patterns varying throughout the year [9]. The dynamics of ruscogenin biosynthesis in Ruscus aculeatus show that neoruscogenin production, which serves as the aglycone for desglucoruscin, demonstrates contrasting tendencies in shoots and roots during development [9] [10].

Drought stress may enhance desglucoruscin production through stress response activation mechanisms [20]. Environmental stress, including drought conditions, can stimulate the expression of genes involved in secondary metabolite biosynthesis, potentially increasing saponin production as part of plant defense responses [20] [26].

Comparative Phytochemistry Across Populations

Comparative phytochemical analysis across different Ruscus populations reveals significant variations in desglucoruscin content and overall saponin profiles [29] [31]. These variations occur both between species and within populations of the same species, suggesting complex genetic and environmental interactions affecting secondary metabolite biosynthesis [8] [21].

SpeciesDesglucoruscin PresencePrimary LocationDistribution RangeSaponin Profile
Ruscus aculeatusHigh [8]Underground partsEurope to Iran [13]Spirostanol dominant [12]
Ruscus hypoglossumModerate [12]Rhizomes/rootsMediterranean [11]Mixed profile [12]
Ruscus colchicusPresent [16]Leaves/rhizomesCaucasus/Iran [16]Furostanol dominant [16]
Ruscus ponticusPresent [15]Underground partsCrimea/Caucasus [15]Mixed profile [12]
Ruscus hypophyllumLow [17]RhizomesWestern Mediterranean [17]Spirostanol [17]

Population-level studies within Ruscus aculeatus demonstrate that the origin of plant material at both population and individual levels represents an important factor for saponin biosynthesis [8]. Different clones show varying capacities for desglucoruscin production, with some clones completely lacking certain saponins in specific tissues [8].

The comparative analysis reveals that Ruscus aculeatus populations consistently maintain the highest desglucoruscin content across different geographical regions [29]. However, significant intra-population variation exists, with individuals from the same population differing in secondary metabolite concentrations even when growing under similar environmental conditions [21] [29].

Geographical distribution patterns influence phytochemical profiles, with Mediterranean populations showing different saponin compositions compared to those from more northern or eastern regions [22] [29]. Ruscus species distributed in Turkey, which include Ruscus aculeatus, Ruscus hypoglossum, Ruscus hypophyllum, and Ruscus colchicus, demonstrate varying degrees of desglucoruscin accumulation based on their specific ecological niches [22].

The phenolic compound analysis across different Ruscus aculeatus populations shows that while the same phenolic profile exists across populations, the concentrations vary significantly [29]. This pattern suggests that while the basic biosynthetic machinery remains conserved, environmental and genetic factors modulate the expression levels of secondary metabolite production pathways [29] [31].

XLogP3

1.4

Dates

Modify: 2024-04-14

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